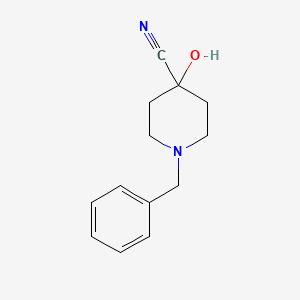

1-Benzyl-4-hydroxypiperidine-4-carbonitrile

Overview

Description

1-Benzyl-4-hydroxypiperidine-4-carbonitrile is a chemical compound with the molecular formula C13H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group, a hydroxyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-hydroxypiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxypiperidine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxypiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonitrile group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed:

- Oxidation of the hydroxyl group can yield 1-benzyl-4-piperidone-4-carbonitrile.

- Reduction of the carbonitrile group can produce 1-benzyl-4-hydroxypiperidine-4-amine.

- Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-hydroxypiperidine-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.

Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydroxypiperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s hydroxyl and carbonitrile groups play crucial roles in its binding affinity and specificity towards these targets. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

1-Benzyl-4-hydroxypiperidine-4-carbonitrile can be compared with other similar compounds, such as:

1-Benzyl-4-hydroxypiperidine: Lacks the carbonitrile group, which may affect its reactivity and applications.

4-Hydroxypiperidine: Lacks both the benzyl and carbonitrile groups, making it less complex and versatile.

1-Benzyl-4-piperidone:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Biological Activity

1-Benzyl-4-hydroxypiperidine-4-carbonitrile (C14H18N2O) is a compound of significant interest in medicinal chemistry due to its interactions with various biological targets. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyl group and a benzyl moiety, contributing to its unique pharmacological profile. The molecular weight is approximately 230.31 g/mol, and it exhibits properties typical of piperidine derivatives, such as solubility in organic solvents.

The primary biological targets of this compound are the muscarinic acetylcholine receptors and beta-2 adrenoceptors . As an antagonist to these receptors, the compound modulates various physiological processes:

- Muscarinic Acetylcholine Receptors : Inhibition leads to decreased parasympathetic nervous system activity, affecting heart rate and smooth muscle contraction.

- Beta-2 Adrenoceptors : Antagonism can influence respiratory function and metabolic processes.

Biochemical Pathways

The compound engages in several biochemical pathways:

- Cell Signaling Modulation : It alters signaling pathways associated with neurotransmitter release and cellular responses.

- Gene Expression Regulation : this compound has been shown to affect genes involved in cell proliferation and apoptosis, suggesting potential roles in cancer biology.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses. A study highlighted that related compounds showed low micromolar activity against the H1N1 virus through novel mechanisms targeting hemagglutinin fusion peptides .

Antiproliferative Effects

The compound has demonstrated antiproliferative activity in various cancer cell lines. For instance, studies reported IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests its potential as a lead compound for developing anticancer agents.

Data Table: Biological Activity Summary

Case Study 1: Antiviral Efficacy

A study conducted by de Castro et al. evaluated the antiviral efficacy of N-benzyl piperidine derivatives against influenza A viruses. The researchers synthesized various derivatives based on the piperidine scaffold and identified several compounds with promising antiviral activity, highlighting the structural importance of the benzyl group in enhancing efficacy .

Case Study 2: Cancer Cell Proliferation

In another study, benzoylpiperidine derivatives were assessed for their antiproliferative effects on cancer cell lines. The results indicated significant inhibition of cell viability, particularly in ovarian cancer cells that overexpressed specific molecular targets involved in proliferation pathways .

Q & A

Q. Basic: How can the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile be optimized for improved yield and purity?

Methodological Answer:

Optimization involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, using anhydrous conditions and inert atmospheres (e.g., nitrogen) can minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures enhances purity . Monitoring intermediates by thin-layer chromatography (TLC) ensures reaction progression. Evidence from analogous piperidine syntheses suggests tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen may stabilize intermediates during cyano-group introduction .

Q. Advanced: Which computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distribution to predict regioselectivity. Molecular dynamics simulations assess steric effects from the benzyl group, which may hinder nucleophilic attack at the 4-position. Retrosynthetic AI tools, as described in , leverage databases like Reaxys to propose feasible pathways for modifying the cyano group or hydroxyl functionality .

Q. Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR : H NMR identifies benzyl protons (δ 7.2–7.4 ppm, multiplet) and hydroxyl protons (δ 1.5–2.5 ppm, broad). C NMR confirms the nitrile carbon (δ ~115–120 ppm) .

- IR : Stretching vibrations for -OH (~3200–3600 cm) and -CN (~2240 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns .

Q. Advanced: How can discrepancies in reported physical properties (e.g., melting point) be resolved?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) determines exact melting points, while X-ray Powder Diffraction (XRPD) identifies crystalline phases. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities. Standardized protocols for solvent selection and drying (e.g., vacuum desiccation) minimize variability .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (10–15 min) . Toxicity data are limited, so treat as hazardous .

Q. Advanced: How does X-ray crystallography with SHELX refine the crystal structure of this compound?

Methodological Answer:

SHELXL refines diffraction data by modeling anisotropic displacement parameters and hydrogen bonding. The hydroxyl and nitrile groups’ positions are validated via Fourier difference maps. Twinning or disorder, common in flexible piperidine rings, is addressed using TWIN/BASF commands in SHELX . High-resolution data (≤1.0 Å) improve accuracy for bond-length and angle measurements .

Q. Basic: What byproducts are common in its synthesis, and how are they identified?

Methodological Answer:

Common byproducts include dehydroxylated analogs (e.g., 1-benzylpiperidine-4-carbonitrile) or oxidation products. LC-MS (ESI+) detects masses of unexpected adducts. H NMR integration quantifies residual benzyl chloride (δ 4.5–4.7 ppm) or unreacted starting materials .

Q. Advanced: How is the metabolic stability of this compound assessed in pharmacokinetic studies?

Methodological Answer:

- In vitro assays : Liver microsomal incubations (human/rat) with NADPH cofactor track parent compound depletion via LC-MS/MS .

- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) assess enzyme interactions.

- Plasma stability : Incubation in plasma (37°C, 24 hr) followed by protein precipitation and HPLC analysis .

Q. Basic: How is HPLC used to assess purity?

Methodological Answer:

A C18 column with isocratic elution (acetonitrile:water = 70:30, 1 mL/min) separates impurities. UV detection at 254 nm quantifies the nitrile group’s absorbance. Calibration with certified reference standards ensures accuracy. System suitability tests (e.g., tailing factor <2) validate column performance .

Q. Advanced: How does the hydroxypiperidine moiety influence biological activity compared to analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) studies compare hydroxyl vs. methoxy or amino substitutions. Radioligand binding assays (e.g., opioid receptor affinity) and cytotoxicity screens (MTT assay) quantify differences. Molecular docking (AutoDock Vina) models hydrogen bonding between the hydroxyl group and target proteins .

Properties

IUPAC Name |

1-benzyl-4-hydroxypiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRLXUYZKZXSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209764 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6094-60-6 | |

| Record name | 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-hydroxypiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.